
4-(4-Acetylanilino)-4-oxo-2-butenoic acid
Overview
Description
4-(4-Acetylanilino)-4-oxo-2-butenoic acid is a synthetic organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol This compound is known for its unique structure, which includes an acetylanilino group and a butenoic acid moiety
Preparation Methods
The synthesis of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylaniline with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Acetylanilino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Acetylanilino)-4-oxo-2-butenoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it finds applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Acetylanilino)-4-oxo-2-butenoic acid can be compared with other similar compounds, such as 4-(4-Acetylanilino)acetic acid and 4-(4-Acetylanilino)butanoic acid . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
4-(4-Acetylanilino)-4-oxo-2-butenoic acid is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 4-oxo-2-butenoic acids, characterized by a butenoic acid moiety substituted with an acetylanilino group at the 4-position. Its chemical formula is C₁₂H₁₁NO₄. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly proteins involved in cell division and cancer progression. Research indicates that compounds within this class can interact with tubulin, influencing microtubule dynamics, which is crucial for cell division. The inhibition of tubulin assembly has been noted, where certain derivatives showed significant effects at concentrations below 20 µM .
Biological Activities
Research has documented several biological activities associated with this compound:
- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various human tumor cell lines, including HeLa and K562 cells. The most potent derivatives demonstrated IC50 values in the low micromolar range .
- Tubulin Assembly Inhibition : Specific derivatives have been identified as effective inhibitors of tubulin assembly, with one compound showing an IC50 value as low as 2.9 µM . This suggests potential applications in cancer therapy.
- Cell Cycle Modulation : Cell cycle analysis revealed that certain compounds caused an accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Phenyl)-4-oxo-2-butenoic acid | C₁₁H₈O₄ | Lacks the acetylanilino group; primarily studied for its role in organic synthesis. |
3-(Acetylamino)-3-cyclopropylpropanoic acid | C₉H₁₁NO₃ | Contains a cyclopropyl group; different biological activity profile. |
5-(Acetylamino)-5-methylfuran-2-carboxylic acid | C₉H₉NO₄ | Furan ring introduces different reactivity; potential in pharmacology. |
The presence of the acetylanilino moiety in this compound enhances its biological activity compared to these similar compounds.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Activity : A study demonstrated that various derivatives exhibited significant antiproliferative effects on tumor cell lines at micromolar concentrations, suggesting their potential as antitumor agents .
- Mechanistic Insights : Research into the mechanism revealed that while inhibition of microtubule polymerization was not the principal mode of action for all compounds tested, their ability to modulate cell cycle dynamics indicates a multifaceted approach to cancer treatment .
- Toxicological Assessment : In vivo studies indicated an oral LD50 value of 45 mg/kg for one derivative, highlighting the need for further investigation into safety profiles and therapeutic windows .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Acetylanilino)-4-oxo-2-butenoic acid, and how do reaction conditions influence yield and purity?
Basic Research Focus : Synthesis Optimization
The compound is typically synthesized via condensation reactions between substituted anilines and maleic anhydride derivatives. For example, microwave-assisted aldol condensation of glyoxylic acid with methyl ketones (e.g., 4-acetylaniline derivatives) significantly improves reaction efficiency. Key parameters include:
- Catalyst selection : Tosic acid for aryl ketones, pyrrolidine/acetic acid for aliphatic substrates .
- Temperature and time : Microwave irradiation at 100–150°C for 10–30 minutes reduces side reactions .
- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Advanced Consideration : Mechanistic insights from frontier orbital calculations can predict substituent effects on reaction pathways .
Q. How can spectral techniques (IR, NMR) resolve structural ambiguities in this compound derivatives?
Basic Research Focus : Structural Characterization
- IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the α,β-unsaturated ketone. Amide N–H stretches appear at 3200–3300 cm⁻¹ .
- ¹H NMR : Key signals include:
Q. What methodologies address contradictions in analytical data (e.g., purity vs. bioactivity)?
Advanced Research Focus : Data Validation
- HPLC-MS : Quantifies purity (>99.5%) and detects trace impurities that may skew bioactivity results .
- Potentiometric Titration : Validates acid dissociation constants (pKa) to assess stability under physiological conditions .
- Metrological Protocols : Adherence to GOST R 8.736-2011 ensures measurement consistency in replicate analyses .
Q. How do substituents on the anilino group modulate antiproliferative activity in 4-oxo-2-butenoic acid derivatives?
Advanced Research Focus : Structure-Activity Relationships (SAR)
Derivatives with electron-withdrawing groups (e.g., –NO₂, –F) enhance cytotoxicity by increasing electrophilicity of the α,β-unsaturated ketone. Example
Derivative Substituent | IC₅₀ (μM) | Target Cancer Line |
---|---|---|
4-Isopropylphenyl | 28.3 | Ovarian (A2780) |
3,5-Dimethoxyphenyl | 13.85 | Breast (MCF-7) |
2,4-Diisopropylphenyl | 10.2 | Lung (A549) |
Mechanistic studies suggest inhibition of tubulin polymerization or kinase pathways .
Q. What are the best practices for evaluating in vitro toxicity of this compound?
Advanced Research Focus : Toxicology
- Acute Toxicity Assays : LD₅₀ values (e.g., 2450 mg/kg in rats) via OECD guidelines .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., epoxide derivatives) that may contribute to hepatotoxicity .
- Receptor Antagonism : Competitive binding assays (e.g., LPA2 receptor IC₅₀ = 28.3 nM) prioritize derivatives with selective toxicity .
Q. How can computational methods guide the design of 4-oxo-2-butenoic acid-based inhibitors?
Advanced Research Focus : Molecular Modeling
- Docking Simulations : AutoDock Vina predicts binding affinity to targets like COX-2 or EGFR .
- DFT Calculations : Optimize geometries and calculate HOMO-LUMO gaps to predict reactivity .
- MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories .
Q. What strategies improve the stability of this compound in aqueous solutions?
Basic Research Focus : Formulation
Properties
IUPAC Name |
(E)-4-(4-acetylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPWHGWDJSNIB-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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